BenchChemオンラインストアへようこそ!

Osteostatin amide (human)

Bone Biology Osteoclast Inhibition Resorption Assay

Osteostatin amide (human), also known as PTHrP (107-139) amide, is a synthetic 33-amino-acid C-terminal fragment of parathyroid hormone-related protein (PTHrP) with a molecular weight of 3450.64 Da and a C-terminal amidation (-NH₂). Unlike N-terminal PTHrP fragments that signal through the PTH1R receptor, this C-terminal domain inhibits bone resorption directly via a protein kinase C (PKC)-dependent pathway independent of cAMP, and has demonstrated both anti-resorptive and anabolic skeletal effects in vivo.

Molecular Formula C27H25NO3
Molecular Weight 411.5 g/mol
CAS No. 204383-55-1
Cat. No. B1635942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteostatin amide (human)
CAS204383-55-1
Molecular FormulaC27H25NO3
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=CC=C4)CC5=CC=CC=C5
InChIInChI=1S/C27H25NO3/c1-19-22-12-13-25-24(17-28(18-30-25)15-14-20-8-4-2-5-9-20)26(22)31-27(29)23(19)16-21-10-6-3-7-11-21/h2-13H,14-18H2,1H3
InChIKeyMWQLEUCPOMIMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Osteostatin Amide (Human), CAS 204383-55-1: A C-Terminal PTHrP Fragment with Quantified Anti-Resorptive Potency


Osteostatin amide (human), also known as PTHrP (107-139) amide, is a synthetic 33-amino-acid C-terminal fragment of parathyroid hormone-related protein (PTHrP) with a molecular weight of 3450.64 Da and a C-terminal amidation (-NH₂) [1]. Unlike N-terminal PTHrP fragments that signal through the PTH1R receptor, this C-terminal domain inhibits bone resorption directly via a protein kinase C (PKC)-dependent pathway independent of cAMP, and has demonstrated both anti-resorptive and anabolic skeletal effects in vivo [2].

Why Osteostatin Amide (Human) Cannot Be Replaced by Shorter PTHrP Fragments or N-Terminal Peptides


Generic substitution of Osteostatin amide (human) with shorter C-terminal fragments such as PTHrP (107-111) amide or with N-terminal PTHrP peptides is unsupported by the evidence. PTHrP (107-111) amide, while active in some assays, fails to inhibit bone resorption in intact bone organ cultures where the full-length 107-139 amide demonstrates robust efficacy [1]. Conversely, N-terminal PTHrP (1-34) stimulates bone resorption through the cAMP-dependent PTH1R pathway, an opposing effect to the C-terminal anti-resorptive mechanism [2]. The C-terminal amide modification additionally confers enhanced peptide stability, making the free-acid form a functionally and practically inferior alternative .

Quantitative Differentiation Evidence for Osteostatin Amide (Human) Versus Primary Comparators


100-Fold More Potent Than Full-Length PTHrP (1-141) in Direct Osteoclast Inhibition

In isolated rat osteoclast bone resorption assays, PTHrP-(107-139) amide demonstrates an EC50 of approximately 10⁻¹⁵ M, which is 100-fold more potent than the mature full-length hPTHrP-(1-141) (EC50 approximately 10⁻¹¹ M). Critically, the N-terminal fragments hPTHrP-(1-108) and hPTHrP-(1-34) are completely inactive in this assay [1].

Bone Biology Osteoclast Inhibition Resorption Assay

PKC-Selective Signaling Versus N-Terminal PTHrP (1-34) cAMP Pathway – Functional Pathway Selectivity

PTHrP-(107-139) amide exerts its anti-resorptive and anti-proliferative effects exclusively through protein kinase C (PKC) activation, not via cAMP. In human osteoblast-like cells, PTHrP-(107-139) at 10 nM does not stimulate protein kinase A (PKA) activity, and its antiproliferative effect is abolished by the PKC inhibitor calphostin C (100 nM) but not by the PKA inhibitor H-89 (100 nM) [1]. In contrast, N-terminal PTHrP (1-34) amide signals primarily through adenylyl cyclase and PKA activation [2].

Signal Transduction Protein Kinase C PTHrP Receptor Selectivity

In Vivo Anti-Resorptive Efficacy: 70% Reduction in Osteoclast Number in Intact Mice

Daily local injection of PTHrP-(107-139) amide over the periosteum of adult mouse calvariae for 5 days resulted in a 70% decrease in osteoclast number (P < 0.001), 70% decrease in osteoclast perimeter (P = 0.004), and 50% decrease in eroded perimeter (P = 0.001) across all tested doses (4×10⁻¹³, 4×10⁻¹¹, 4×10⁻⁹ mol) [1]. In a separate in vivo comparison, PTHrP (107-139) dramatically decreased bone resorption markers in ovariectomized mice while PTHrP (1-36) was primarily anabolic [2].

In Vivo Pharmacology Bone Histomorphometry Resorption Inhibition

Full-Length 107-139 Fragment Required for Calvarial Resorption Inhibition – Shorter 107-111 Amide Inactive

While PTHrP (107-111) amide (Osteostatin (1-5) amide) inhibits isolated osteoclast activity in some assays, it does not inhibit bone resorption in neonatal mouse calvariae cultures [1]. In contrast, the full-length PTHrP (107-139) amide demonstrates resorption inhibition in both isolated osteoclast assays and in the more complex calvarial organ culture system [2]. This indicates that the 112-139 extension is critical for activity within an intact bone microenvironment.

Bone Organ Culture Peptide Fragment Comparison Resorption Assay

Equivalent IL-6 Induction to PTHrP (1-34) but Through a Distinct PKC-Dependent Mechanism

Both PTHrP (107-139) amide and PTHrP (1-34) amide induce a twofold maximal increase in IL-6 mRNA and protein secretion in human osteoblastic cells at 10 nM, with a non-additive effect when added together [1]. However, the C-terminal fragment's IL-6 induction is abolished by the PKC inhibitor bisindolylmaleimide I (100 nM), but not by PKA inhibitors Rp-cAMPS or H89, distinguishing it mechanistically from the N-terminal fragment. PTHrP (38-64) amide serves as an inactive negative control [1].

Interleukin-6 Osteoblast Signaling Cytokine Induction

C-Terminal Amidation Enhances Peptide Stability – Class-Level Evidence for Amide Over Free Acid

Although no direct head-to-head stability study comparing Osteostatin amide (CAS 204383-55-1) with its free-acid counterpart (Osteostatin human, CAS 137348-10-8) was identified, the broader peptide chemical literature consistently demonstrates that C-terminal amidation protects against carboxypeptidase degradation and extends peptide half-life in biological media . For procurement decisions, the amide form should be preferred for any experiment involving prolonged incubation in serum-containing media or in vivo administration, where exopeptidase activity would preferentially degrade the free-acid form.

Peptide Chemistry Stability C-Terminal Modification

High-Confidence Application Scenarios for Osteostatin Amide (Human) Based on Quantitative Evidence


Direct Osteoclast Resorption Inhibition Assays at Femtomolar Potency

Osteostatin amide is the optimal reagent for studying direct, cAMP-independent osteoclast inhibition. Its EC50 of ~10⁻¹⁵ M in isolated osteoclast resorption assays [1] makes it suitable for dose-response experiments spanning fM to pM ranges, where N-terminal fragments are inactive.

PKC-Specific Signaling Studies in Osteoblastic Cells Without PKA Cross-Activation

In human osteoblast-like cells, Osteostatin amide at 10 nM selectively activates PKC without measurable PKA stimulation [1]. This property is essential for experiments requiring clean dissection of PKC-dependent transcriptional and anti-proliferative responses, where PTHrP (1-34) would confound results through cAMP/PKA activation [2].

In Vivo Bone Histomorphometry Studies for Anti-Resorptive Phenotyping

The demonstrated 70% reduction in osteoclast number and 50% reduction in eroded perimeter in adult mouse calvariae [1] position Osteostatin amide as a validated positive control for anti-resorptive efficacy in preclinical histomorphometry experiments.

Long-Term Organ Culture or In Vivo Experiments Requiring Stabilized Peptide

For experiments involving extended incubation in serum-containing media or multi-day in vivo dosing protocols, the C-terminal amidation of Osteostatin amide provides class-level protection against carboxypeptidase degradation [1]. The free-acid form (CAS 137348-10-8) should be avoided for such applications due to expected rapid C-terminal truncation.

Quote Request

Request a Quote for Osteostatin amide (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.